molecular formula C21H22N2O2 B4023286 N-[(8-hydroxy-7-quinolinyl)(phenyl)methyl]-3-methylbutanamide

N-[(8-hydroxy-7-quinolinyl)(phenyl)methyl]-3-methylbutanamide

Cat. No.: B4023286
M. Wt: 334.4 g/mol
InChI Key: UECHRCZFFNFJCG-UHFFFAOYSA-N
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Description

N-[(8-hydroxy-7-quinolinyl)(phenyl)methyl]-3-methylbutanamide is a useful research compound. Its molecular formula is C21H22N2O2 and its molecular weight is 334.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.168127949 g/mol and the complexity rating of the compound is 434. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Quinoline derivatives have been synthesized and evaluated for their anticancer activity against various cancer cell lines. For example, a series of benzo[d]thiazolyl substituted-2-quinolone hybrids demonstrated significant anticancer activity, with some compounds showing promising results against MCF-7 and WRL68 cancer cells. These findings suggest that quinoline derivatives could be explored as potential anticancer agents (Girish Bolakatti et al., 2020).

Antimicrobial and Antiprotozoal Agents

Quinoline derivatives have also been investigated for their antimicrobial and antiprotozoal activities. A study on N-(substituted-phenyl)-2-[5-(quinoxalin-2-yloxymethyl)-[1,3,4] oxadiazol-2-ylsulfanyl]-acetamides revealed promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities, indicating that these compounds could serve as potential antimicrobial and antiprotozoal agents (N. Patel et al., 2017).

Enzyme Inhibition for Neurological Conditions

Another study identified 8-hydroxy quinolines as potent inhibitors of catechol O-methyltransferase (COMT), with selectivity for the membrane-bound form of the enzyme. These compounds demonstrated in vivo modulation of dopamine metabolites in the brain, suggesting potential applications in the treatment of neurological and psychiatric conditions associated with compromised cortical dopamine signaling (I. Buchler et al., 2018).

Corrosion Inhibition

Quinoline derivatives have been explored as corrosion inhibitors for various metals in acidic environments. For instance, a study on the corrosion inhibitory action of 7-alkyl-8-Hydroxyquinolines on C35E steel in HCl electrolyte demonstrated that these compounds significantly improved the anti-corrosion properties of C35E steel, indicating their potential as corrosion inhibiting additives (M. El faydy et al., 2020).

Properties

IUPAC Name

N-[(8-hydroxyquinolin-7-yl)-phenylmethyl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-14(2)13-18(24)23-19(15-7-4-3-5-8-15)17-11-10-16-9-6-12-22-20(16)21(17)25/h3-12,14,19,25H,13H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UECHRCZFFNFJCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC(C1=CC=CC=C1)C2=C(C3=C(C=CC=N3)C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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